![molecular formula C11H7F6NO2 B15200459 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol . This compound is characterized by the presence of trifluoromethoxy and trifluoroethoxy groups attached to a phenylacetonitrile core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . The reaction conditions often require the use of an acid catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or trifluoroethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylacetonitrile core can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoroethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to specific targets. The nitrile group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar compounds to 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile include:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound shares the trifluoromethoxy and trifluoroethoxy groups but differs in the presence of a chloro substituent and an amine group.
Novaluron: A pesticide with a similar trifluoromethoxyethoxy structure, used as an insect growth regulator.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C11H7F6NO2 |
|---|---|
分子量 |
299.17 g/mol |
IUPAC名 |
2-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C11H7F6NO2/c12-9(20-11(15,16)17)10(13,14)19-8-3-1-7(2-4-8)5-6-18/h1-4,9H,5H2 |
InChIキー |
BBDSWBVZTSMPKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC#N)OC(C(OC(F)(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)

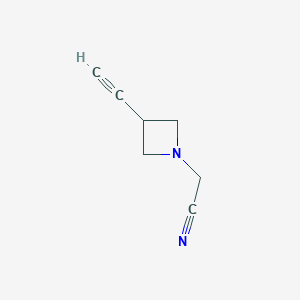
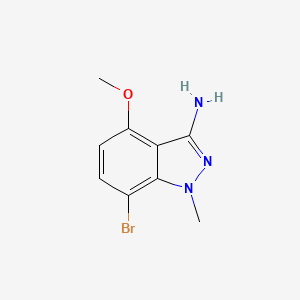
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
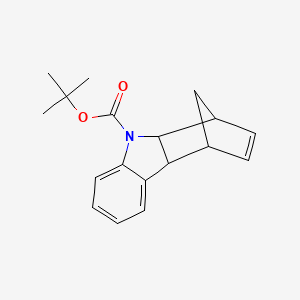
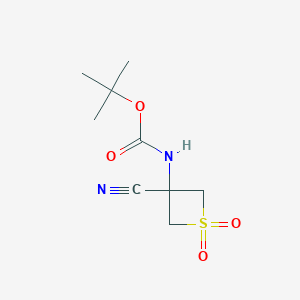
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
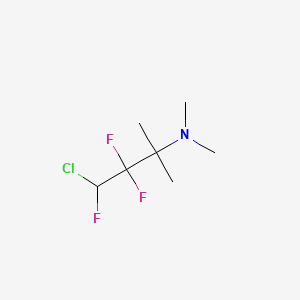

![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)


